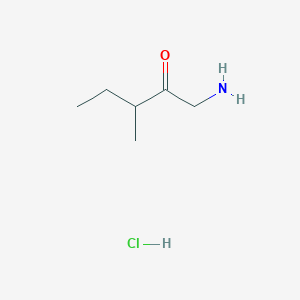

1-Amino-3-methylpentan-2-one;hydrochloride

Description

Context and Significance within Contemporary Organic Chemistry

1-Amino-3-methylpentan-2-one;hydrochloride belongs to the class of α-amino ketones, which are recognized as valuable synthetic intermediates in organic chemistry. The presence of both an amino group and a ketone functionality in close proximity allows for a variety of chemical transformations, making them useful building blocks for more complex molecules. In principle, compounds of this nature can serve as precursors for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The hydrochloride salt form of an amino ketone enhances its stability and solubility in aqueous media, which can be advantageous for certain reaction conditions.

While the specific research applications of this compound are not well-documented, the broader class of α-amino ketones is utilized in various synthetic strategies. These include their use in the formation of pyrazines, imidazoles, and other nitrogen-containing heterocycles. The chiral center at the 3-position of 1-Amino-3-methylpentan-2-one suggests its potential use in asymmetric synthesis, a critical area of modern organic chemistry focused on the selective production of a single enantiomer of a chiral molecule.

Foundational Research Areas and Interdisciplinary Relevance

The interdisciplinary relevance of α-amino ketones, and by extension this compound, would likely be found in fields that require the synthesis of novel organic molecules. For instance, in medicinal chemistry, α-amino ketone moieties can be incorporated into larger molecules to explore their potential as therapeutic agents. The structural features of this compound could be of interest in the design of enzyme inhibitors or receptor ligands.

In the field of materials science, amino ketones can be used as monomers or precursors for the synthesis of polymers with specific properties. The ability of the amino and keto groups to participate in various polymerization reactions could be explored for the development of new materials.

Furthermore, the study of such compounds can contribute to a more fundamental understanding of reaction mechanisms and stereochemistry in organic synthesis. The reactivity of the α-amino ketone scaffold can be investigated under various catalytic conditions to develop new synthetic methodologies.

Data on Related Compounds

Due to the lack of specific research findings for this compound, the following table provides information on the parent compound, 1-Amino-3-methylpentan-2-one , to offer some context. nih.gov

| Property | Value |

| Molecular Formula | C6H13NO |

| Molecular Weight | 115.17 g/mol |

| IUPAC Name | 1-amino-3-methylpentan-2-one |

| CAS Number | 821766-88-5 |

| InChI Key | QOKXYVJYHYJANH-UHFFFAOYSA-N |

| SMILES | CCC(C)C(=O)CN |

Properties

IUPAC Name |

1-amino-3-methylpentan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-3-5(2)6(8)4-7;/h5H,3-4,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPJRMCURVTLPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

820250-29-1 | |

| Record name | 1-amino-3-methylpentan-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for 1 Amino 3 Methylpentan 2 One;hydrochloride

Laboratory-Scale Synthesis

The laboratory preparation of 1-amino-3-methylpentan-2-one hydrochloride can be approached through several synthetic strategies. These methods primarily involve the formation of the crucial amine group at the α-position to a ketone.

Reductive Amination Strategies for 1-Amino-3-methylpentan-2-one

Reductive amination stands as a prominent and widely utilized method for the synthesis of amines from carbonyl compounds. This process typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.

The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol (B145695), which can dissolve both the ketone and the ammonia (B1221849), as well as the reducing agent. A large excess of ammonia is often employed to drive the equilibrium towards the formation of the imine and to minimize the formation of secondary amine byproducts. The reaction is generally performed under mild acidic conditions to facilitate imine formation. Upon successful reduction, the resulting free amine is then treated with hydrochloric acid to yield the stable hydrochloride salt.

A potential side reaction in this process is the self-condensation of the primary amine product with the starting ketone, leading to the formation of a secondary amine. However, the use of a significant excess of ammonia can effectively suppress this side reaction.

The choice of reducing agent is critical for the success of the reductive amination. The ideal reducing agent should selectively reduce the imine intermediate in the presence of the starting ketone.

Sodium Cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this purpose. Its mild nature allows for the selective reduction of the protonated imine (iminium ion) over the ketone. The reaction is typically conducted at a slightly acidic pH (around 6-7), where the imine is readily protonated and thus more susceptible to reduction.

Sodium Triacetoxyborohydride (NaBH(OAc)₃) is another effective and milder reducing agent for reductive aminations. It offers several advantages over sodium cyanoborohydride, including being less toxic and often providing cleaner reactions with higher yields. Acetic acid is sometimes used as a catalyst to promote the formation of the iminium ion.

Below is a comparative table of these two reducing agents for the reductive amination of 3-methyl-2-pentanone (B1360105).

| Reducing Agent | Typical Solvent | Catalyst | Key Advantages |

| Sodium Cyanoborohydride | Methanol, Ethanol | Mild Acid | Selective for iminium ions |

| Sodium Triacetoxyborohydride | Dichloromethane, THF | Acetic Acid (optional) | Less toxic, high selectivity, mild conditions |

Alternative Synthetic Pathways for Related Amino Ketone Structures

While reductive amination is a primary method, other synthetic strategies can be employed for the synthesis of α-amino ketones. These alternative pathways often involve the introduction of a nitrogen-containing functional group onto a pre-functionalized ketone.

An alternative route to 1-amino-3-methylpentan-2-one involves a two-step sequence starting with the α-chlorination of 3-methyl-2-pentanone. The resulting α-chloro ketone, 1-chloro-3-methylpentan-2-one, can then undergo nucleophilic substitution with an appropriate nitrogen source, such as ammonia, to yield the desired α-amino ketone.

The initial chlorination can be achieved using various chlorinating agents, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The subsequent amination is typically carried out by treating the α-chloro ketone with a concentrated solution of ammonia in a suitable solvent. This reaction proceeds via an Sₙ2 mechanism, where the ammonia acts as the nucleophile, displacing the chloride ion. The final product is then isolated as its hydrochloride salt.

A key challenge in this method is controlling the regioselectivity of the initial chlorination step to favor the formation of the desired 1-chloro isomer.

Another synthetic approach involves the reaction of the ketone with hydroxylamine (B1172632) hydrochloride to form an oxime intermediate. The oxime of 3-methyl-2-pentanone can then be reduced to the corresponding primary amine.

The formation of the oxime is a straightforward condensation reaction between the ketone and hydroxylamine hydrochloride, usually carried out in a protic solvent like ethanol. The subsequent reduction of the C=N bond of the oxime to a C-N single bond can be accomplished using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents like sodium in ethanol or lithium aluminum hydride (LiAlH₄). This method provides a reliable route to the primary amine, which can then be converted to its hydrochloride salt.

Multi-Step Reaction Sequences for Related Compounds

The synthesis of α-amino ketones, a class of compounds to which 1-amino-3-methylpentan-2-one belongs, is a significant focus in organic chemistry due to their utility as building blocks for more complex molecules. researchgate.netnih.gov Numerous synthetic strategies have been developed that often involve multi-step sequences starting from readily available precursors like α-amino acids. researchgate.netnih.gov These methods are designed to construct the α-amino ketone framework while controlling stereochemistry, a crucial aspect for their application in pharmaceuticals. nih.gov

One established approach involves the conversion of N-protected α-amino acids into more reactive species that can then be coupled with organometallic reagents. For instance, N-protected amino acids can be transformed into acid halides, mixed anhydrides, or Weinreb amides. nih.gov However, the use of highly reactive organometallic reagents like organolithium or Grignard reagents can be challenging, particularly with complex substrates that have sensitive functional groups. nih.gov

To overcome these limitations, milder, transition-metal-catalyzed cross-coupling reactions have been developed. The palladium-catalyzed coupling of α-amino acid-derived thiol esters with organozinc reagents is one such method. nih.gov More recently, palladium-catalyzed asymmetric arylation of in-situ generated α-keto imines with arylboronic acids has emerged as a powerful technique for producing chiral α-amino ketones with high enantioselectivity. nih.gov This reaction proceeds through the formation of a chiral palladium(II) complex that activates the substrates and controls the stereochemical outcome of the C-C bond formation. nih.gov

Another versatile method is the Friedel-Crafts aminoacylation. This reaction utilizes stable, enantiomerically pure N-protected L-amino acid chlorides, which react with aromatic compounds like toluene (B28343) in the presence of a Lewis acid, such as aluminum trichloride, to yield aryl α-amino ketones. researchgate.net A key advantage of this process is that the chirality of the starting amino acid is typically conserved throughout the reaction sequence. researchgate.net Furthermore, various catalytic enantioselective approaches have been devised, including the asymmetric electrophilic amination of ketones or enolates and the chiral carbene-catalyzed cross-coupling of aldehydes with imines. nih.gov

Industrial Synthesis and Process Optimization Considerations

The transition from laboratory-scale synthesis to large-scale industrial production of α-amino ketones requires robust and economically viable processes. The development of such processes for compounds like 1-amino-3-methylpentan-2-one hydrochloride focuses on utilizing inexpensive starting materials and ensuring high efficiency and safety. A common industrial strategy involves the catalytic reduction of an oxime intermediate. For example, in the synthesis of a related compound, 2-aminoindan (B1194107) hydrochloride, the process starts with the oximation of ninhydrin, followed by the catalytic reduction of the resulting oxime to yield the desired amino compound. researchgate.net A similar pathway could be envisioned for 1-amino-3-methylpentan-2-one, starting from a suitable diketone precursor. The final product is often isolated as a hydrochloride salt to improve its stability and handling properties. researchgate.net

Process optimization is critical for maximizing the yield and purity of the final product while ensuring operational safety and cost-effectiveness. Key parameters that are typically optimized include temperature, pressure, catalyst selection and loading, and solvent systems. For exothermic reactions, such as catalytic reductions, reaction calorimetry is an invaluable tool for understanding the heat release profile. researchgate.net This allows for the design of a process where milder conditions are used during highly exothermic phases to maintain safety, followed by more forcing conditions to drive the reaction to completion. researchgate.net

Statistical experimental designs, such as full factorial design and Response Surface Methodology (RSM), can be employed to systematically investigate the effects of multiple variables on the reaction outcome. nih.gov This approach allows for the identification of optimal conditions for factors like pH, temperature, and substrate/enzyme concentrations, leading to significant improvements in conversion and yield. nih.gov

Table 1: Parameters for Optimization in α-Amino Ketone Synthesis

| Parameter | Objective | Method of Optimization | Potential Impact |

|---|---|---|---|

| Temperature | Balance reaction rate and selectivity; ensure safety | Reaction calorimetry; Design of Experiments (DoE) | Higher temperature can increase rate but may lead to side products or thermal runaway. |

| Pressure | Enhance reaction rate, especially in hydrogenations | Laboratory and pilot plant scale-up studies | Increased pressure can improve gas-liquid mass transfer, accelerating the reaction. researchgate.net |

| Catalyst | Maximize conversion and selectivity; minimize cost | Catalyst screening; optimization of loading | The choice of catalyst (e.g., Pd, Pt, Rh) and its concentration is crucial for efficiency. researchgate.net |

| Solvent | Ensure solubility of reactants; facilitate reaction | Screening of different solvent systems | The solvent can influence reaction kinetics and the product's final purity. |

| pH | Maintain optimal enzyme activity; control reaction pathways | Buffer screening; full factorial design | Critical for biocatalytic processes and reactions involving acid/base catalysis. nih.gov |

| Substrate Conc. | Maximize throughput and volumetric productivity | Response Surface Methodology (RSM) | Higher concentrations can increase output but may lead to substrate inhibition or solubility issues. nih.gov |

This table is generated based on principles of chemical process optimization and findings from related syntheses.

Continuous flow chemistry has emerged as a transformative technology for chemical manufacturing, offering significant advantages in safety, efficiency, and scalability over traditional batch processing. researchgate.netnih.govrsc.org In a flow reactor, reactants are continuously pumped through a tube or channel where the reaction occurs, allowing for precise control over reaction parameters like temperature, pressure, and residence time. rsc.org This technology is particularly well-suited for the synthesis of α-amino ketones and their derivatives. acs.org

Chemo-Enzymatic and Biocatalytic Approaches

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, providing high selectivity under mild reaction conditions. nih.govrsc.org Chemo-enzymatic and fully biocatalytic cascades are particularly attractive for the synthesis of chiral amino alcohols, which are valuable pharmaceutical intermediates and can be derived from the reduction of α-amino ketones. nih.govnih.govresearchgate.net

An enzymatic cascade combines multiple enzymes in a one-pot reaction to perform a series of transformations sequentially. nih.gov This approach avoids the need for isolation and purification of intermediates, improving process efficiency. researchgate.net A common strategy for converting diols to amino alcohols involves a two or three-enzyme cascade. rsc.org For example, an alcohol dehydrogenase (ADH) can first oxidize a diol to an aldehyde. This intermediate is then aminated by either a transaminase (TA), which uses an amine donor like L-alanine, or an amine dehydrogenase (AmDH), which uses ammonia directly. rsc.org If a transaminase is used, a third enzyme, such as alanine (B10760859) dehydrogenase (AlaDH), is often included to regenerate the L-alanine donor, creating a closed-loop system. rsc.org

These biocatalytic routes can be optimized by engineering the rate-limiting enzymes and adjusting reaction conditions to achieve significant increases in product yield and selectivity. nih.govrsc.org

Table 2: Examples of Biocatalytic Cascades for Amino Alcohol Synthesis

| Cascade Type | Key Enzymes | Starting Material | Product | Key Features |

|---|---|---|---|---|

| Two-Enzyme Cascade | Alcohol Dehydrogenase (ADH), Amine Dehydrogenase (AmDH) | 1,n-Diols | Amino Alcohols | Direct amination using ammonia; can be optimized through enzyme engineering. rsc.org |

| Three-Enzyme Cascade | Alcohol Dehydrogenase (ADH), Transaminase (TA), Alanine Dehydrogenase (AlaDH) | 1,n-Diols | Amino Alcohols | Uses L-alanine as an amine donor with enzymatic regeneration. rsc.org |

| Divergent Route | Alcohol Dehydrogenase (ADH), Transaminase (TA) | Chiral Diols | Enantiopure Amino Alcohols | A one-pot concurrent cascade to produce specific stereoisomers. acs.org |

| Recycling Cascade | Transketolase (TK), Transaminase (TAm) | Serine, Erythrulose | (2S,3R)-2-amino-1,3,4-butanetriol | Cost-effective and sustainable, using low-cost natural substrates in a one-pot system. nih.govresearchgate.net |

This table summarizes different biocatalytic strategies for synthesizing amino alcohols based on published research findings.

Stereoselective Biocatalysis in Related Amino Ketone and Alcohol Synthesis

The synthesis of chiral α-amino ketones and their corresponding α-amino alcohols is of significant interest in medicinal and synthetic chemistry due to their prevalence as structural motifs in bioactive molecules and their utility as versatile building blocks. nih.govrsc.org Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods for producing these enantiomerically pure compounds. mdpi.comnih.gov Enzymes such as ketoreductases (KREDs), transaminases, and amine dehydrogenases offer high chemo-, regio-, and enantioselectivity under mild reaction conditions. mdpi.commbl.or.kr

A key strategy in biocatalytic synthesis is the asymmetric reduction of prochiral ketones or the resolution of racemic mixtures. nih.gov Dynamic kinetic resolution (DKR) is a particularly efficient approach that combines the kinetic resolution of a racemic starting material with in situ racemization of the less reactive enantiomer, theoretically allowing for a 100% yield of a single stereoisomer. nih.govresearchgate.net

Research Findings in Biocatalytic Synthesis of Chiral Amino Alcohols and Ketones

Recent research has demonstrated the successful application of various biocatalysts in the stereoselective synthesis of chiral amino alcohols and ketones, which are structurally related to 1-amino-3-methylpentan-2-one.

Ketoreductases (KREDs):

Ketoreductases are widely used for the asymmetric reduction of ketones to chiral alcohols. daneshyari.com The reduction of N-protected α-amino ketones using microorganisms and commercial enzymes has been shown to produce N-protected α-amino alcohols with high diastereo- and enantioselectivities through dynamic kinetic resolution. daneshyari.com For instance, the choice of buffer was identified as a critical factor for achieving successful reduction and simultaneous dynamic resolution of an α-methyl ketone to its corresponding chiral alcohol. daneshyari.com

In one study, a ketoreductase from Chryseobacterium sp. CA49, ChKRED20, was used for the stereoselective reduction of a ketone precursor to (S)-2-Chloro-1-(3,4-difluorophenyl) ethanol, an intermediate for the drug ticagrelor, achieving 99% enantiomeric excess (ee). rsc.org Protein engineering of this enzyme led to variants with significantly increased activity. rsc.org

The following table summarizes the results of ketoreductase-catalyzed reductions of various ketone substrates to their corresponding chiral alcohols, highlighting the high stereoselectivity achieved.

Table 1: Examples of Ketoreductase-Catalyzed Asymmetric Reduction of Ketones

| Substrate | Biocatalyst | Product | Enantiomeric/Diastereomeric Excess | Reference |

|---|---|---|---|---|

| 2-Acetylbiphenyl | Engineered Vibrio fluvialis amine transaminase | (1S)-1-(1,1′-biphenyl-2-yl)ethanamine | >99% ee | acs.org |

| Racemic α-substituted ketones | Microorganisms and commercial enzymes | Chiral alcohols | High diastereo- and enantioselectivities | daneshyari.com |

| Prochiral ketones | Ketoreductases | Chiral secondary alcohols | Not specified | nih.gov |

| Racemic β-ketoesters | Baker's yeast | Enantioenriched alcohol and ketone | Not specified | wikipedia.org |

| Ketone precursor for Ticagrelor | ChKRED20 from Chryseobacterium sp. CA49 | (S)-2-Chloro-1-(3,4-difluorophenyl) ethanol | 99% ee | rsc.org |

Transaminases:

Transaminases, particularly ω-transaminases, are valuable biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. mbl.or.krnih.gov These enzymes catalyze the transfer of an amino group from an amino donor to a ketone substrate with high enantioselectivity. mbl.or.kr A notable industrial application is the synthesis of Sitagliptin, an antidiabetic drug, which utilizes a transaminase to produce a chiral amine with a purity of 99.95%. mbl.or.kr

Research has shown that the reaction equilibrium can be a limiting factor in transaminase-catalyzed reactions. nih.gov To overcome this, strategies such as the removal of the pyruvate (B1213749) by-product using lactate (B86563) dehydrogenase (LDH) have been successfully employed, leading to significantly higher reaction yields. nih.gov For example, when using whole cells of Vibrio fluvialis JS17 containing an (S)-specific ω-transaminase, the asymmetric synthesis of (S)-α-methylbenzylamine and (S)-1-methyl-3-phenylpropylamine from their respective ketones achieved yields of over 90% with enantiomeric excesses greater than 99%. nih.gov

Table 2: Transaminase-Catalyzed Asymmetric Synthesis of Chiral Amines

| Ketone Substrate | Amino Donor | Biocatalyst | Chiral Amine Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Acetophenone | L-Alanine | ω-Transaminase from Vibrio fluvialis JS17 (whole cells) | (S)-α-Methylbenzylamine | 92.1% | >99% | nih.gov |

| Benzylacetone | L-Alanine | ω-Transaminase from Vibrio fluvialis JS17 (whole cells) | (S)-1-Methyl-3-phenylpropylamine | 90.2% | >99% | nih.gov |

| 2-Acetylbiphenyl | Not specified | Engineered Vibrio fluvialis amine transaminase | (1S)-1-(1,1′-biphenyl-2-yl)ethanamine | Not specified | >99% | acs.org |

| β-Ketoesters | Not specified | ω-Transaminase | β-Amino acids | Not specified | Not specified | nih.gov |

Amine Dehydrogenases (AmDHs):

Engineered amine dehydrogenases have been developed for the one-step synthesis of chiral amino alcohols through the asymmetric reductive amination of α-hydroxy ketones. frontiersin.orgnih.gov This method is highly desirable as it uses ammonia as the sole amino donor under mild conditions. frontiersin.orgnih.gov Engineered AmDHs derived from amino acid dehydrogenases (AADHs) have demonstrated the ability to convert a broad range of prochiral α- and β-hydroxy ketones with high stereoselectivity, often achieving enantiomeric excesses greater than 99%. frontiersin.orgnih.gov

The development of these biocatalytic systems provides a promising avenue for the efficient and sustainable production of a wide array of chiral amino alcohols, which are valuable intermediates in the pharmaceutical industry. frontiersin.orgnih.gov

Chemical Reactivity and Transformation Mechanisms of 1 Amino 3 Methylpentan 2 One;hydrochloride

Oxidation Reactions

Oxidation reactions of 1-Amino-3-methylpentan-2-one;hydrochloride can target either the amino group or the carbon backbone, leading to a range of potential products depending on the reagents and reaction conditions employed.

Formation of Corresponding Ketones and Carboxylic Acids

The primary amino group of α-amino ketones can undergo oxidation. Strong oxidizing agents can lead to the cleavage of the C-N bond and the formation of a corresponding ketone or, with more vigorous oxidation, a carboxylic acid. For instance, the oxidation of analogous amino ketones can yield the corresponding dicarbonyl compounds or lead to cleavage and formation of carboxylic acids.

Selective Oxidation with Specific Reagents (e.g., Potassium Permanganate, Chromium Trioxide)

Specific oxidizing agents can be employed to achieve more controlled transformations.

Potassium Permanganate (KMnO₄): This strong oxidizing agent is capable of oxidizing the amino group. Depending on the reaction conditions (pH, temperature, and stoichiometry), the oxidation of the primary amine can lead to various products. In the context of similar amino ketones, potassium permanganate has been noted to facilitate the formation of corresponding ketones or carboxylic acids .

Chromium Trioxide (CrO₃): Often used in the form of Jones reagent (CrO₃ in sulfuric acid and acetone), this is another powerful oxidizing agent. It can oxidize primary amines, though it is more commonly used for the oxidation of alcohols. Its application to α-amino ketones would likely result in complex product mixtures due to the potential for over-oxidation and side reactions.

Table 1: Oxidation Reactions and Potential Products

| Oxidizing Agent | Potential Products |

|---|---|

| Potassium Permanganate | Corresponding dicarbonyl compounds, Carboxylic acids |

Reduction Reactions

Reduction reactions of this compound can selectively target the ketone moiety or be used to modify the amino group.

Conversion to Secondary and Tertiary Amines

The primary amino group in this compound can be converted to secondary or tertiary amines through various synthetic methods. One common approach is reductive amination. This involves reacting the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Another method is direct alkylation with alkyl halides, though this can sometimes lead to over-alkylation and the formation of quaternary ammonium (B1175870) salts.

Reduction of the Ketone Moiety to Corresponding Alcohols

The ketone group of this compound can be reduced to a secondary alcohol, forming the corresponding amino alcohol. This transformation is typically achieved using metal hydride reagents.

Sodium Borohydride (NaBH₄): A mild reducing agent that is highly effective for the reduction of ketones to alcohols. It is generally chemoselective for carbonyl groups in the presence of other functional groups.

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent than NaBH₄. While it will readily reduce the ketone, it can also reduce other functional groups if present. For a compound like this compound, both NaBH₄ and LiAlH₄ would be effective in producing the corresponding amino alcohol .

The reduction of β-amino ketones with reagents like samarium(II) iodide has been shown to produce 1,3-amino alcohols with high stereoselectivity, suggesting that similar selective reductions could be explored for α-amino ketones to yield 1,2-amino alcohols nih.gov.

Table 2: Reduction of Ketone Moiety

| Reducing Agent | Product |

|---|---|

| Sodium Borohydride (NaBH₄) | 1-Amino-3-methylpentan-2-ol |

Enzymatic Reduction Pathways to Enantiopure Amino Alcohols

The synthesis of enantiomerically pure amino alcohols is of significant interest due to their applications as chiral building blocks in pharmaceuticals nih.govfrontiersin.org. Biocatalytic methods, particularly the use of enzymes, offer a highly stereoselective route to these compounds.

Engineered amine dehydrogenases (AmDHs) have been successfully employed for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high enantiomeric excess (>99% ee) nih.govfrontiersin.org. These enzymatic systems utilize ammonia (B1221849) as the amino donor in a highly efficient and environmentally friendly manner nih.govfrontiersin.org.

Furthermore, chemoenzymatic strategies have been developed that involve the conversion of simple ketones to α-hydroxy ketones, which are then transformed into enantiopure 1,2-amino alcohols using transaminases researchgate.net. Multi-enzyme cascade reactions have also been designed to convert starting materials like L-phenylalanine into enantiomerically pure amino alcohols, demonstrating the power of biocatalysis in generating stereochemically defined molecules nih.gov. Such enzymatic pathways could potentially be adapted for the asymmetric reduction of 1-Amino-3-methylpentan-2-one to yield a specific stereoisomer of 1-Amino-3-methylpentan-2-ol.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of the reactivity of 1-amino-3-methylpentan-2-one and its derivatives. These reactions can occur at the nucleophilic amino group or at an electrophilic carbon atom in halogenated analogues.

The primary amino group of 1-amino-3-methylpentan-2-one is nucleophilic due to the lone pair of electrons on the nitrogen atom. This allows it to react with electrophiles such as alkyl halides in a process known as N-alkylation. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. ncert.nic.inyoutube.com

For the reaction to occur, the free amine form of the compound is required. When starting with the hydrochloride salt, a base must be added to deprotonate the ammonium ion (+NH3), thereby liberating the lone pair and activating the amine's nucleophilicity. ncert.nic.in

The general mechanism is as follows:

Deprotonation: An external base removes the proton from the ammonium group of this compound, yielding the free amine.

Nucleophilic Attack: The nitrogen atom of the free amine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.

A significant challenge in this reaction is the potential for over-alkylation. The resulting secondary amine is often more nucleophilic than the primary amine, leading to further reaction with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium salt. ncert.nic.in Controlling the stoichiometry of the reactants is crucial to favor the formation of the desired mono-alkylated product.

Table 1: Factors Influencing N-Alkylation with Alkyl Halides

| Factor | Influence on Reaction |

|---|---|

| Basicity | A base is required to convert the hydrochloride salt to the free amine. |

| Stoichiometry | Using an excess of the amine relative to the alkyl halide can help minimize over-alkylation. |

| Alkyl Halide | Reactivity follows the order R-I > R-Br > R-Cl, typical for SN2 reactions. ncert.nic.in |

| Steric Hindrance | Bulky alkyl halides will react slower due to steric hindrance at the electrophilic carbon. |

Halogenated analogues of 1-amino-3-methylpentan-2-one, such as α-halo ketones, are highly susceptible to nucleophilic substitution. The presence of the adjacent carbonyl group significantly enhances the reactivity of the α-carbon towards nucleophilic attack. nih.govyoutube.com This is due to the electron-withdrawing inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and makes the α-carbon more electrophilic. nih.gov

These reactions are facile and proceed via an SN2 mechanism, even with weakly basic nucleophiles. youtube.comacs.org A wide variety of nucleophiles can be employed to displace the halogen atom, leading to a diverse range of derivatives.

Table 2: Examples of Nucleophilic Substitution on α-Halo Ketone Analogues

| Nucleophile (Nu-) | Product Type |

|---|---|

| Amines (R-NH2) | α-Amino ketones rsc.org |

| Azide (N3-) | α-Azido ketones rsc.org |

| Thiolates (R-S-) | α-Thio ketones |

| Cyanide (CN-) | α-Cyano ketones |

The enhanced reactivity of α-halo ketones compared to corresponding alkyl halides is a well-documented phenomenon, making them valuable synthetic intermediates. nih.gov

Acid/Base-Mediated Transformations

Acid and base catalysis plays a pivotal role in mediating transformations involving both the ketone and amine functionalities of the molecule.

1-Amino-3-methylpentan-2-one reacts with aldehydes to form imines, also known as Schiff bases. This reaction is a nucleophilic addition-elimination process that is typically catalyzed by acid. libretexts.orgnih.gov The formation of a Schiff base involves the condensation of a primary amine with a carbonyl compound, resulting in a carbon-nitrogen double bond (C=N). researchgate.net

The mechanism proceeds through several key steps:

Protonation of the Aldehyde: The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The free amine attacks the activated carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. anveshanaindia.com

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom.

Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (H2O). Subsequent elimination of water and deprotonation yields the final imine product. researchgate.net

Careful control of pH is essential for this reaction. At very low pH, the amine nucleophile becomes fully protonated to its non-nucleophilic ammonium salt form. At high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.orglibretexts.org The optimal reaction rate is often observed in weakly acidic conditions, typically around a pH of 4-5. libretexts.org

The ketone functionality of 1-amino-3-methylpentan-2-one allows it to undergo enolization, a process where it equilibrates with its enol or enolate tautomer. This transformation is catalyzed by both acids and bases and is crucial for reactions occurring at the α-carbon. ncert.nic.inlibretexts.org

Base-Catalyzed Enolization: A base can abstract an acidic α-hydrogen (a hydrogen on a carbon adjacent to the carbonyl group) to form a nucleophilic enolate ion.

Acid-Catalyzed Enolization: An acid catalyst protonates the carbonyl oxygen, making the α-hydrogens more acidic and facilitating their removal by a weak base (like water) to form a neutral enol. masterorganicchemistry.com

The resulting enol or enolate is a key intermediate in the aldol (B89426) condensation reaction. wikipedia.org This reaction involves the nucleophilic attack of the enolate/enol on the carbonyl carbon of another aldehyde or ketone molecule. libretexts.org This initial step, known as the aldol addition, forms a β-hydroxy ketone. Subsequent heating, often under acidic or basic conditions, can lead to the elimination of a water molecule (dehydration) to yield an α,β-unsaturated ketone, which is the final product of the aldol condensation. ncert.nic.inlibretexts.org The presence of the amino group within the molecule could potentially lead to intramolecular catalysis of the enolization process. nih.govbohrium.com

The formation of the hydrochloride salt has a profound effect on the reactivity of the amino group. In its salt form, the nitrogen's lone pair of electrons is bonded to a proton from hydrochloric acid, forming a quaternary ammonium cation (R-NH3+). ncert.nic.inlibretexts.org

This protonation effectively neutralizes the nucleophilic character of the amine. quora.comlibretexts.org The lone pair is no longer available to attack electrophilic centers. quora.commsu.edu Consequently, this compound is unreactive as a nucleophile in reactions such as N-alkylation or Schiff base formation.

To restore the nucleophilicity of the amine, a base must be added to the reaction mixture. The base removes the proton from the ammonium ion, regenerating the free primary amine (R-NH2) with its available lone pair. ncert.nic.in This acid-base chemistry is a fundamental consideration when designing synthetic routes involving this and similar amino compounds. The stark difference in reactivity between the free amine and its protonated salt form allows for a level of chemical control, where the amine's nucleophilicity can be "switched on" by the addition of a base.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Alkyl Halides |

| Aldehydes |

| Imines (Schiff Bases) |

| Carbinolamine |

| Enol |

| Enolate |

| β-Hydroxy Ketone |

Other Significant Chemical Transformations and Derivatizations

Derivatization to Heterocyclic Compounds

The structure of 1-amino-3-methylpentan-2-one, an α-amino ketone, makes it a valuable precursor for the synthesis of various heterocyclic compounds. rsc.org α-Amino ketones are recognized as essential building blocks in organic chemistry for constructing cyclic molecules, particularly nitrogen-containing heterocycles like pyrazines and pyrroles. rsc.org The presence of both a primary amine and a ketone functional group in a 1,2-relationship allows for intramolecular or intermolecular cyclization reactions to form stable ring systems.

One of the most significant derivatizations of α-amino ketones is their conversion into pyrazines. rsc.orgnih.gov Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. This transformation typically occurs through the self-condensation of two molecules of the α-amino ketone. youtube.comnih.gov

The reaction mechanism is initiated by the condensation of two molecules of 1-amino-3-methylpentan-2-one. This process involves the formation of a dihydropyrazine intermediate through the reaction of the amino group of one molecule with the carbonyl group of another. youtube.com Subsequent oxidation of this intermediate leads to the formation of the stable, aromatic pyrazine ring. youtube.com This method is a common and effective strategy for synthesizing symmetrically substituted pyrazines. nih.gov

The resulting product from the self-condensation of 1-amino-3-methylpentan-2-one would be 2,5-di(sec-butyl)-3,6-dimethylpyrazine. The general reaction scheme for the formation of pyrazines from α-amino ketones is a well-established synthetic route. nih.gov

Below is a data table summarizing the reactants and expected product of this derivatization.

| Reactant | Reagent/Condition | Product | Heterocyclic Class |

| 1-Amino-3-methylpentan-2-one (hydrochloride) | Base, Self-condensation followed by oxidation | 2,5-di(sec-butyl)-3,6-dimethylpyrazine | Pyrazine |

This transformation highlights the utility of 1-amino-3-methylpentan-2-one hydrochloride as a synthon in the construction of complex heterocyclic architectures which are significant in various fields of chemistry. rsc.orgnih.gov

Advanced Spectroscopic and Structural Elucidation of 1 Amino 3 Methylpentan 2 One;hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy stands as a powerful, non-destructive technique for mapping the carbon-hydrogen framework of a molecule. For 1-Amino-3-methylpentan-2-one;hydrochloride, both ¹H and ¹³C NMR would provide critical data on the electronic environment of each nucleus, allowing for unambiguous structural assignment.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

While specific, experimentally determined NMR data for this compound is not widely available in published literature, a theoretical analysis based on established principles of NMR spectroscopy allows for the prediction of its spectral features. The protonation of the primary amine to form the hydrochloride salt significantly influences the chemical shifts of nearby protons and carbons due to inductive effects.

¹H NMR Spectroscopy: The spectrum is expected to show distinct signals for the various protons in the molecule. The protons on the α-carbon to the ammonium (B1175870) group (C1) would be significantly deshielded, appearing at a downfield chemical shift. The methine proton at C3, adjacent to the carbonyl group, would also be deshielded. The methyl and ethyl groups attached to the chiral center at C3 would exhibit complex splitting patterns due to their diastereotopic nature.

¹³C NMR Spectroscopy: The carbonyl carbon (C2) would be the most downfield signal, characteristic of ketones. The C1 carbon, bonded to the electron-withdrawing ammonium group, would also be shifted downfield compared to its corresponding free amine. The remaining carbons of the pentanone backbone would appear in the aliphatic region of the spectrum.

Predicted NMR Data Table

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-H₂ | ~3.5 - 4.0 | ~45 - 55 |

| C2 (C=O) | - | ~205 - 215 |

| C3-H | ~2.8 - 3.2 | ~40 - 50 |

| C4-H₂ | ~1.4 - 1.7 | ~25 - 35 |

| C5-H₃ | ~0.9 - 1.1 | ~10 - 15 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

Application of Gauge-Independent Atomic Orbital (GIAO) Method for NMR Prediction

To achieve more accurate theoretical NMR chemical shifts, computational methods such as the Gauge-Independent Atomic Orbital (GIAO) method are employed. rsc.orgmdpi.com This quantum chemical approach calculates the isotropic magnetic shielding tensors for each nucleus in a molecule. By referencing these calculated values to a standard, typically tetramethylsilane (TMS), highly accurate predictions of ¹H and ¹³C NMR chemical shifts can be obtained.

The GIAO method would be particularly useful for this compound to resolve ambiguities in spectral assignments, especially concerning the diastereotopic protons of the ethyl group and the methyl group at the chiral center. The accuracy of GIAO calculations is dependent on the level of theory and the basis set used in the computation.

Mass Spectrometry (MS) Techniques for Molecular Structural Confirmation

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Furthermore, fragmentation patterns offer valuable insights into the molecule's structure.

Gas-Phase Molecular Ion Analysis and Characteristic Fragmentation Studies

In a mass spectrometer, 1-Amino-3-methylpentan-2-one would first be ionized. For its hydrochloride salt, electrospray ionization (ESI) would be a suitable method, likely producing a protonated molecule [M+H]⁺ corresponding to the free base. The molecular weight of the free base (C₆H₁₃NO) is 115.18 g/mol . nih.gov

The fragmentation of protonated α-amino ketones is well-documented and typically involves characteristic losses. nih.govsemanticscholar.orgresearchgate.netnih.gov Common fragmentation pathways include the loss of ammonia (B1221849) (NH₃), water (H₂O), and carbon monoxide (CO). The cleavage of the C-C bond between the carbonyl group and the α-carbon (α-cleavage) is also a prominent fragmentation route for ketones. For 1-Amino-3-methylpentan-2-one, this would result in the formation of an acylium ion.

Expected Key Fragment Ions

| m/z | Proposed Fragment Identity |

|---|---|

| 116 | [M+H]⁺ (protonated molecule) |

| 99 | [M+H - NH₃]⁺ |

| 87 | [M+H - C₂H₅]⁺ (loss of ethyl radical) |

| 71 | [CH₃CH₂CH(CH₃)]⁺ |

| 58 | [CH₃-CO-CH=NH₂]⁺ |

Tandem Mass Spectrometry (MS/MS and MS³) for Elucidation of Connectivity

Tandem mass spectrometry (MS/MS) provides an even deeper level of structural detail by isolating a specific parent ion and inducing its fragmentation. This technique would be invaluable in confirming the connectivity of 1-Amino-3-methylpentan-2-one. For instance, by selecting the [M+H]⁺ ion at m/z 116 and subjecting it to collision-induced dissociation (CID), a product ion spectrum would be generated, revealing the daughter ions and confirming the proposed fragmentation pathways.

Further stages of mass analysis (MS³) could be employed to fragment a specific daughter ion, providing more intricate details about the molecular structure and helping to differentiate it from potential isomers.

Ion-Molecule and Ion-Ion Reaction Applications in Structural Analysis

While less common for routine structural elucidation, ion-molecule and ion-ion reactions in the gas phase can provide specialized structural information. For the protonated 1-Amino-3-methylpentan-2-one, reactions with specific neutral reagents within the mass spectrometer could be used to probe its gas-phase structure and reactivity. For example, gas-phase hydrogen-deuterium exchange reactions could confirm the number of labile protons, corresponding to the amine and potentially enolizable positions. Ion-ion reactions, such as those involving proton transfer, could be used to bracket the gas-phase basicity of the molecule.

Integration with Ion Mobility Spectrometry (IMS-MS)

Ion Mobility Spectrometry coupled with Mass Spectrometry (IMS-MS) is a powerful technique that provides information about the size, shape, and charge of an ion in the gas phase. It separates ions based on their differential mobility through a buffer gas under the influence of a weak electric field. This technique would be invaluable in the analysis of this compound.

In a typical experiment, the compound would be introduced into the mass spectrometer via electrospray ionization (ESI), generating the protonated molecular ion [C₆H₁₃NO + H]⁺. This ion is then guided into the ion mobility cell. As it traverses the cell, its velocity is determined by its collision cross-section (CCS), a value that is a function of its three-dimensional shape.

The integration of IMS with MS is particularly advantageous for several reasons:

Conformational Analysis: In the gas phase, the protonated 1-amino-3-methylpentan-2-one ion can exist in multiple stable conformations. For example, a folded conformer, stabilized by an intramolecular hydrogen bond between the protonated amine (-NH₃⁺) and the carbonyl oxygen, would have a more compact structure and thus a smaller CCS than an extended, linear conformer. IMS can often separate these conformers, allowing for the study of their relative stabilities. nih.gov

Isomer Separation: IMS-MS can distinguish between structural isomers that have the same mass-to-charge ratio but different shapes. This would allow for the unambiguous identification of 1-amino-3-methylpentan-2-one from other isomers, such as 3-amino-3-methylpentan-2-one, which would exhibit different CCS values due to their distinct structures.

Enhanced Purity Assessment: The technique adds another dimension of separation to traditional liquid chromatography-mass spectrometry (LC-MS), providing enhanced resolution and confidence in sample purity by separating co-eluting isomers or impurities that are isobaric. nih.gov

The experimentally determined CCS value serves as a key physicochemical descriptor that can be compared against theoretical values calculated for candidate structures, thereby aiding in the confirmation of the molecule's identity and gas-phase structure. nih.gov

Vibrational Spectroscopy for Conformational and Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the fundamental vibrational modes of a molecule. These techniques are essential for identifying functional groups and providing insight into molecular conformation and intermolecular interactions, such as hydrogen bonding.

FTIR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions of a molecule. The spectrum of this compound is expected to be dominated by features arising from its key functional groups: the ammonium cation (-NH₃⁺), the carbonyl group (C=O), and the alkyl framework.

The protonation of the primary amine to form an ammonium salt results in characteristic absorption bands. A very broad and strong absorption is anticipated in the 3200–2800 cm⁻¹ region, which arises from the N-H stretching vibrations of the -NH₃⁺ group. spectroscopyonline.com This broad feature typically overlaps with the sharper C-H stretching bands of the methyl and methylene groups. Additionally, the asymmetric and symmetric N-H bending (scissoring) vibrations of the primary ammonium ion give rise to strong bands in the 1620–1500 cm⁻¹ region. spectroscopyonline.com

The carbonyl (C=O) stretching vibration produces one of the most intense and recognizable bands in the IR spectrum. For a simple aliphatic ketone, this band typically appears around 1715 cm⁻¹. oregonstate.edu However, its precise position is sensitive to the local environment. In the solid state, intermolecular or intramolecular hydrogen bonding between the -NH₃⁺ group and the carbonyl oxygen could lower the C=O stretching frequency due to a slight weakening of the double bond.

An illustrative table of expected FTIR vibrational assignments for this compound is provided below, based on characteristic frequencies for primary amine salts and aliphatic ketones. spectroscopyonline.comoregonstate.eduorgchemboulder.com

| Wave Number (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3200–2800 | Strong, Broad | ν(N-H) of -NH₃⁺, overlapping with ν(C-H) |

| ~2960, 2870 | Medium | ν(C-H) of -CH₃ and -CH₂ groups |

| ~1715 | Strong | ν(C=O) of ketone |

| ~1600 | Medium-Strong | δₐₛ(N-H) of -NH₃⁺ (asymmetric bend) |

| ~1505 | Medium-Strong | δₛ(N-H) of -NH₃⁺ (symmetric bend) |

| ~1465, 1380 | Medium | δ(C-H) of -CH₃ and -CH₂ groups |

| ~1250–1020 | Medium-Weak | ν(C-N) stretch |

This table is illustrative and based on data for analogous functional groups.

FT-Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups, such as the carbon-carbon backbone, often produce strong Raman signals. anton-paar.com

For this compound, the FT-Raman spectrum would provide valuable confirmatory information. The C-H stretching and bending vibrations of the alkyl chain would be clearly visible. The C=O stretch, while also Raman active, is typically less intense than in the corresponding IR spectrum. A key advantage of Raman spectroscopy is its relative insensitivity to water, which simplifies the analysis of aqueous solutions or hydrated samples. Furthermore, the symmetric vibrations of the molecule, such as the symmetric breathing of the carbon skeleton, would be particularly prominent. libretexts.org

An illustrative table of expected FT-Raman shifts is presented below.

| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

| ~2960, 2870 | Strong | ν(C-H) of -CH₃ and -CH₂ groups |

| ~1715 | Weak-Medium | ν(C=O) of ketone |

| ~1450 | Strong | δ(C-H) of -CH₃ and -CH₂ groups |

| ~1050-800 | Strong | ν(C-C) skeletal modes |

This table is illustrative and based on data for analogous functional groups.

Linear-dichroic infrared (IR-LD) spectroscopy is a powerful technique for determining the orientation of molecular transition dipole moments within an ordered sample, such as a single crystal or a stretched polymer film. nih.gov By measuring the differential absorption of infrared light polarized parallel and perpendicular to a reference axis of the sample, one can deduce the average orientation of specific functional groups. nih.gov

To apply this technique to this compound, a single crystal of the compound would be required. The crystal would be placed in the path of a polarized IR beam, and two spectra would be recorded: one with the light polarization parallel to a specific crystal axis and another with the polarization perpendicular to it. The dichroic ratio (R = A∥ / A⊥) is then calculated for a specific absorption band.

For example, by analyzing the dichroic ratio of the C=O stretching band (~1715 cm⁻¹), the orientation of the carbonyl bond within the crystal's unit cell can be determined. Similarly, analyzing the N-H bending modes (~1600-1500 cm⁻¹) would provide information on the orientation of the -NH₃⁺ group. This data is highly complementary to single-crystal X-ray diffraction, as it provides an independent confirmation of the molecular orientation within the crystal lattice and helps to unambiguously assign vibrational modes. A similar approach can be taken with polarized Raman spectroscopy, which provides analogous information about the orientation of the molecule's polarizability tensor.

X-ray Diffraction Studies for Crystalline Structures

X-ray diffraction (XRD) is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. carleton.edu It provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding.

A successful single-crystal X-ray diffraction analysis of this compound would yield a definitive structural model. The process involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data as it is irradiated with monochromatic X-rays. The resulting diffraction pattern is then used to solve and refine the crystal structure.

The key information obtained from this analysis would include:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles, which define the exact conformation of the molecule in the solid state. This would reveal, for instance, the rotational arrangement around the C-C single bonds.

Crystal Packing and Symmetry: The dimensions of the unit cell (the basic repeating unit of the crystal) and the space group, which describes the symmetry elements within the crystal.

Below is an illustrative table of the type of crystallographic data that would be obtained from such an analysis, with plausible values for a small organic hydrochloride salt. mdpi.com

| Parameter | Illustrative Value |

| Chemical Formula | C₆H₁₄ClNO |

| Formula Weight | 151.63 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.8 |

| β (°) | 105.5 |

| Volume (ų) | 985 |

| Z (molecules/unit cell) | 4 |

| N-H···Cl⁻ Bond Length (Å) | 3.1 - 3.3 |

This table is illustrative, presenting hypothetical data for demonstration purposes.

Challenges and Strategies in Crystallization of Amino Ketone Derivatives

The crystallization of amino ketone derivatives, including this compound, presents a unique set of challenges that can impede the acquisition of high-quality single crystals suitable for X-ray diffraction analysis. These challenges often stem from the inherent structural and chemical properties of these molecules. The presence of a flexible alkyl chain, a polar amino group, and a ketone functionality can lead to conformational isomerism, making it difficult for the molecules to pack in a regular, ordered lattice.

A significant hurdle in the crystallization of amino ketone hydrochlorides is their propensity for hygroscopicity, where the compound readily absorbs moisture from the atmosphere. This can inhibit crystal formation and lead to the formation of oils or amorphous solids. researchgate.netnih.gov Impurities present in the sample, even in trace amounts, can also act as crystal growth inhibitors, further complicating the crystallization process. researchgate.net For instance, residual solvents or by-products from the synthesis can disrupt the molecular packing and prevent the formation of a well-ordered crystal lattice.

To overcome these challenges, several strategies can be employed. One common approach is the careful selection of solvents and anti-solvents to control the supersaturation of the solution, a critical factor in promoting nucleation and crystal growth. The use of solvent systems with varying polarities can help to stabilize the desired conformation of the molecule and facilitate its organization into a crystalline structure. Techniques such as slow evaporation, vapor diffusion, and temperature gradient methods are often utilized to achieve the slow and controlled crystal growth necessary for obtaining high-quality crystals.

Another effective strategy involves the modification of the compound itself, such as through the formation of different salt forms or co-crystals. nih.gov While the subject of this article is the hydrochloride salt, exploring other salt forms (e.g., hydrobromide, mesylate) can sometimes yield crystals with better diffraction properties. Co-crystallization, the process of crystallizing the target molecule with a second, neutral compound (a co-former), can also be a powerful tool to overcome crystallization difficulties by providing a more stable crystal lattice through additional intermolecular interactions like hydrogen bonding. nih.gov

Furthermore, meticulous purification of the compound is paramount to successful crystallization. Techniques such as recrystallization and chromatography should be employed to remove any impurities that may hinder crystal growth. The pH of the crystallization medium can also play a crucial role, particularly for amino compounds, as it influences the protonation state of the amino group and, consequently, the intermolecular interactions. researchgate.net

Complementary Analytical Techniques in Structural Characterization

While single-crystal X-ray diffraction remains the gold standard for unambiguous structure determination, its reliance on high-quality crystals necessitates the use of complementary analytical techniques to provide structural information, especially when crystallization is challenging. These methods offer valuable insights into the purity, composition, and structural features of the compound.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound. HPLC allows for the separation of the compound from any impurities, providing a quantitative measure of its purity. The choice of the stationary phase (e.g., C18) and the mobile phase composition is critical for achieving optimal separation.

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition of the molecule with a high degree of confidence. Fragmentation patterns observed in the mass spectrum (MS/MS) can offer valuable structural information by revealing the connectivity of the atoms within the molecule.

Table 1: Illustrative HPLC-MS Data for this compound

| Parameter | Value |

| Retention Time (t R ) | 3.5 min |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection (MS) | Electrospray Ionization (ESI+) |

| Observed m/z ([M+H] + ) | 116.1070 |

| Calculated m/z ([C 6 H 14 NO] + ) | 116.1075 |

Thermal Methods in Structural Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide information about the thermal properties of this compound and can be indicative of its structure and purity.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A sharp endothermic peak in a DSC thermogram typically corresponds to the melting point of a crystalline solid. The temperature and enthalpy of melting can provide information about the purity and crystalline nature of the compound. Broad peaks or the absence of a distinct melting point may suggest the presence of an amorphous solid or impurities.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA can be used to determine the thermal stability of the compound and to detect the presence of residual solvents or water. For a hydrochloride salt, TGA can also indicate the temperature at which the loss of hydrogen chloride occurs.

Table 2: Representative Thermal Analysis Data for this compound

| Analysis | Observation | Interpretation |

| DSC | Sharp endotherm at 152 °C | Crystalline solid with a distinct melting point |

| TGA | No significant mass loss below 100 °C | Absence of volatile solvents or water |

| TGA | Mass loss starting at ~180 °C | Onset of thermal decomposition |

These complementary techniques, when used in conjunction, provide a comprehensive characterization of this compound, corroborating data from spectroscopic methods and providing crucial information, especially in cases where single-crystal X-ray diffraction is not feasible.

Computational Chemistry and Theoretical Studies on 1 Amino 3 Methylpentan 2 One;hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies such as Ab Initio and Density Functional Theory (DFT) are standard approaches for these investigations.

Application of Ab Initio and Density Functional Theory (DFT) Methods

In the absence of specific studies on 1-Amino-3-methylpentan-2-one hydrochloride, a general approach would involve using these methods to optimize the molecular geometry, calculate electronic energies, and determine various other molecular properties. Ab Initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, and DFT, which utilizes the electron density to calculate the energy of a system, are powerful tools for such analyses. For a molecule like 1-Amino-3-methylpentan-2-one hydrochloride, these methods could be employed to study its stable conformations and the interactions between the aminoketone and the chloride ion.

Basis Set Selection and Level of Theory (e.g., Hartree-Fock, MP2, B3LYP)

The accuracy of quantum chemical calculations is highly dependent on the chosen level of theory and the basis set. Common levels of theory include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and various DFT functionals like B3LYP. The selection of a basis set, which is a set of mathematical functions used to describe the orbitals of electrons, is also crucial. For a molecule containing nitrogen, oxygen, and chlorine, basis sets such as the Pople-style basis sets (e.g., 6-31G*, 6-311++G**) or the correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) would typically be employed to achieve a balance between computational cost and accuracy. However, no such specific calculations for 1-Amino-3-methylpentan-2-one hydrochloride have been reported.

Prediction and Interpretation of Spectroscopic Parameters

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the interpretation of experimental spectra.

Theoretical Calculation of NMR Chemical Shifts

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a valuable tool for structure elucidation. The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. For 1-Amino-3-methylpentan-2-one hydrochloride, such calculations would provide theoretical chemical shift values for each unique proton and carbon atom in the molecule. These predicted values, when compared with experimental data, can help in the definitive assignment of NMR signals. To date, no such theoretical NMR data for this specific compound has been published.

Vibrational Frequency Assignments and Spectral Simulations

Computational methods can also be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. By performing a frequency calculation on the optimized geometry of 1-Amino-3-methylpentan-2-one hydrochloride, a theoretical vibrational spectrum could be generated. This would allow for the assignment of specific vibrational modes (e.g., C=O stretch, N-H bend) to the experimentally observed spectral bands. This type of detailed vibrational analysis for the target compound is not currently available in the scientific literature.

Electronic Structure and Conformation Analysis

Understanding the electronic structure and conformational landscape of a molecule is key to comprehending its reactivity and biological activity. Computational analysis can reveal the distribution of electrons within the molecule, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and map the electrostatic potential. Furthermore, a conformational analysis would identify the different spatial arrangements of the atoms (conformers) and their relative energies. For a flexible molecule like 1-Amino-3-methylpentan-2-one, several low-energy conformers would be expected. A thorough computational study would be necessary to identify the most stable conformer and the energy barriers between different conformations. Such a detailed analysis for 1-Amino-3-methylpentan-2-one hydrochloride is yet to be performed and published.

Frontier Molecular Orbital (HOMO-LUMO) Energy Calculations

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that reflects the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

Dipole Moment, Polarizability, and Hyperpolarizability Predictions

For 1-Amino-3-methylpentan-2-one hydrochloride, computational models can predict these values. The presence of the electronegative oxygen and nitrogen atoms, along with the formal charge of the hydrochloride salt, would result in a significant dipole moment. The polarizability would be influenced by the molecule's size and the mobility of its electrons. Predictions of hyperpolarizability could indicate potential applications in materials science, although such properties are not commonly the primary focus for a molecule of this type.

Mulliken and Natural Atomic Charge Distribution Analysis

Mulliken and Natural Population Analysis (NPA) are computational methods used to assign partial atomic charges to the individual atoms within a molecule. researchgate.net This analysis helps to identify the electrophilic and nucleophilic centers in the molecule, providing a more detailed picture of its reactivity. researchgate.net In general, NPA charges are considered to be more reliable than Mulliken charges as they are less dependent on the basis set used in the calculation.

In 1-Amino-3-methylpentan-2-one hydrochloride, the nitrogen atom of the amino group and the oxygen atom of the carbonyl group would be expected to carry negative partial charges, making them nucleophilic centers. The hydrogen atoms, particularly those of the ammonium (B1175870) group, and the carbonyl carbon would exhibit positive partial charges, indicating their electrophilic nature. researchgate.net A detailed analysis would quantify these charges, offering a predictive tool for understanding intermolecular interactions and reaction mechanisms.

Conformational Landscape and Dihedral Angle Investigations

The conformational landscape of a molecule describes the relative energies of its different spatial arrangements, which arise from the rotation around single bonds. Identifying the most stable conformers is crucial for understanding the molecule's predominant shape and its interactions with other molecules. Dihedral angles, which describe the angle between four sequentially bonded atoms, are the primary variables in conformational analysis.

For 1-Amino-3-methylpentan-2-one hydrochloride, rotations around the C-C and C-N single bonds would give rise to various conformers. Computational studies can map the potential energy surface as a function of key dihedral angles to locate the energy minima corresponding to stable conformations. These investigations would reveal the preferred orientation of the amino group, the alkyl chain, and the carbonyl group.

Molecular Modeling and "In Silico" Investigations

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their properties. These "in silico" methods provide a virtual laboratory for exploring molecular behavior and predicting chemical and biological activity.

Prediction of Molecular Shape and Chemical Reactivity

By integrating the findings from conformational analysis and electronic structure calculations, a comprehensive model of the molecular shape and chemical reactivity of 1-Amino-3-methylpentan-2-one hydrochloride can be constructed. The predicted three-dimensional structure, along with the distribution of frontier molecular orbitals and atomic charges, allows for the identification of the most likely sites for chemical reactions.

Derivatives and Analogues of 1 Amino 3 Methylpentan 2 One;hydrochloride in Chemical Synthesis

Synthesis of Substituted Amino Ketone Derivatives

1-Amino-3-methylpentan-2-one;hydrochloride is a versatile precursor for a variety of substituted α-amino ketones. The reactivity of both the amino group and the α-carbon to the ketone allows for targeted modifications. Common synthetic transformations include N-acylation, N-alkylation, and reactions that modify the carbon skeleton.

For instance, the primary amine can readily react with acyl chlorides or anhydrides to form N-acyl derivatives (amides). This transformation is often used to introduce various functional groups or to protect the amine during subsequent reaction steps. Similarly, N-alkylation can be achieved using alkyl halides. The presence of the ketone group also activates the adjacent α-carbon, making it susceptible to reactions such as aldol (B89426) condensations or Michael additions under appropriate conditions, leading to more complex derivatives. rsc.org The synthesis of such derivatives is crucial for developing new chemical entities and for structure-activity relationship (SAR) studies in medicinal chemistry.

| Reaction Type | Reagent Example | Resulting Derivative Class | Significance |

|---|---|---|---|

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-acetyl-amino ketone | Amine protection, modification of biological activity. |

| N-Alkylation | Benzyl Bromide (C₆H₅CH₂Br) | N-benzyl-amino ketone | Introduction of bulky substituents, precursor for further reactions. |

| Reductive Amination | Acetone, H₂, Pd/C | N-isopropyl-amino ketone | Formation of secondary amines. |

| Michael Addition | Methyl Acrylate | γ-amino-δ-keto ester | Carbon-carbon bond formation for complex structures. researchgate.net |

Role as a Versatile Building Block for More Complex Molecular Architectures

The dual functionality of 1-amino-3-methylpentan-2-one makes it an excellent building block for synthesizing more complex molecules, particularly heterocyclic compounds. enamine.net The amine and ketone groups can participate in cyclization reactions with appropriate bifunctional reagents. For example, reaction with 1,2-dicarbonyl compounds can lead to the formation of substituted pyrazines, while reaction with β-keto esters can yield substituted dihydropyridinones.

These reactions are fundamental in creating scaffolds for drug discovery and materials science. The ability to construct complex cyclic and acyclic systems from a relatively simple, commercially available starting material highlights its strategic importance in synthetic planning. researchgate.net

Development of Specific Stereoisomers and Diastereomers

The carbon atom at the 3-position in 1-amino-3-methylpentan-2-one is a chiral center. Therefore, the compound exists as a pair of enantiomers. The control and separation of these stereoisomers are often critical, as different enantiomers can exhibit distinct biological activities and chemical properties.

Targeted synthesis of a specific stereoisomer can be achieved through various stereoselective synthetic routes. jagiellonskiecentruminnowacji.pl For existing mixtures, isomerization or epimerization can be employed to enrich one stereoisomer. Epimerization at the α-carbon to a ketone is a well-established process. It typically involves the formation of an enol or enolate intermediate under acidic or basic conditions. Since the enol/enolate form is planar, subsequent reprotonation can occur from either face, leading to racemization or, in the presence of a chiral agent, to an enrichment of the thermodynamically more stable diastereomer. This process allows for the conversion of an unwanted stereoisomer into the desired one, a technique known as deracemization.

A common and effective method for separating enantiomers of amino compounds is through the formation of diastereomeric salts. libretexts.org This classical resolution technique leverages the basicity of the amino group.

The process involves the following steps:

Salt Formation: The racemic mixture of 1-amino-3-methylpentan-2-one is treated with a single, pure enantiomer of a chiral acid (the resolving agent), such as L-(+)-tartaric acid or D-(-)-mandelic acid.

Diastereomer Generation: This reaction forms a mixture of two diastereomeric salts. For example, (R)-amine/(L)-acid and (S)-amine/(L)-acid.

Separation: Diastereomers have different physical properties, including solubility in a given solvent. rsc.org Through a process of fractional crystallization, one of the diastereomeric salts will preferentially crystallize from the solution, allowing for its separation by filtration. gavinpublishers.com

Liberation of Enantiomer: The separated diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free amine, now as a single, resolved enantiomer. The resolving agent can often be recovered and reused.

This method remains a practical and scalable approach for obtaining enantiomerically pure amino ketones. rsc.orgnih.gov

| Step | Description | Key Principle |

|---|---|---|

| 1. Reaction | Racemic amine + Chiral acid → Mixture of diastereomeric salts | Acid-base reaction. |

| 2. Separation | Fractional crystallization of the salt mixture. | Diastereomers have different solubilities. rsc.org |

| 3. Isolation | Filtration to isolate the less soluble diastereomeric salt. | Physical separation of solid and liquid phases. |

| 4. Liberation | Treatment of the isolated salt with a base. | Conversion of the salt back to the free amine. |

Comparative Analysis with Structurally Related Amino Ketones and Alcohols

The position of the methyl group in the pentanone chain significantly influences the chemical reactivity and physical properties of the molecule. A comparison between 1-Amino-3-methylpentan-2-one and a structural isomer, such as 1-Amino-4-methylpentan-2-one, illustrates this impact.

In 1-Amino-3-methylpentan-2-one , the methyl group is located on the α-carbon, directly adjacent to the carbonyl group. This position has two major effects:

Steric Hindrance: The α-methyl group sterically hinders the approach of nucleophiles to the carbonyl carbon, potentially decreasing the rate of reactions like additions and reductions.